molecular formula C21H26ClN3O3 B5676677 N-(5-chloro-2-methoxyphenyl)-3-{1-[(2-methyl-1H-pyrrol-3-yl)carbonyl]piperidin-3-yl}propanamide

N-(5-chloro-2-methoxyphenyl)-3-{1-[(2-methyl-1H-pyrrol-3-yl)carbonyl]piperidin-3-yl}propanamide

Cat. No. B5676677
M. Wt: 403.9 g/mol
InChI Key: WWLXLSADAXQBHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex molecules involving chlorophenyl, methoxyphenyl, pyrrolidine, and piperidine components often requires multi-step chemical processes, as evidenced by the detailed synthesis of related compounds. For instance, Kumar et al. (2004) described the synthesis of a molecule with structural elements similar to our compound of interest, showcasing the intricate steps needed for such molecular architecture, including chlorophenyl and methoxyphenyl groups (Kumar et al., 2004).

Molecular Structure Analysis

The structural complexity of "N-(5-chloro-2-methoxyphenyl)-3-{1-[(2-methyl-1H-pyrrol-3-yl)carbonyl]piperidin-3-yl}propanamide" implies a detailed analysis to understand its three-dimensional conformation, electronic distribution, and potential intermolecular interactions. The X-ray crystallography and spectroscopic methods (IR, 1H-NMR, 13C-NMR) provide insights into the molecular structure, as demonstrated by Cabezas et al. (1988) for a similar compound, revealing the conformational dynamics and structural features critical for its chemical behavior and reactivity (Cabezas et al., 1988).

Chemical Reactions and Properties

The reactivity of "N-(5-chloro-2-methoxyphenyl)-3-{1-[(2-methyl-1H-pyrrol-3-yl)carbonyl]piperidin-3-yl}propanamide" can be anticipated by examining similar molecules' chemical behavior. Such compounds typically undergo nucleophilic substitution, addition reactions, and interactions with biological targets. For example, Shim et al. (2002) explored the molecular interaction of a compound with the CB1 cannabinoid receptor, providing a basis for understanding the chemical reactivity and potential biological interactions of our compound of interest (Shim et al., 2002).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-[1-(2-methyl-1H-pyrrole-3-carbonyl)piperidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O3/c1-14-17(9-10-23-14)21(27)25-11-3-4-15(13-25)5-8-20(26)24-18-12-16(22)6-7-19(18)28-2/h6-7,9-10,12,15,23H,3-5,8,11,13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWLXLSADAXQBHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN1)C(=O)N2CCCC(C2)CCC(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-3-{1-[(2-methyl-1H-pyrrol-3-yl)carbonyl]piperidin-3-yl}propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.